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Compound of Interest

Compound Name: IR-1048

Cat. No.: B1146480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
IR-1048 is a heptamethine cyanine dye that exhibits fluorescence in the second near-infrared

(NIR-II) window, with an emission maximum around 1048 nm.[1] This property makes it a

valuable tool for deep-tissue in vivo imaging, where light scattering and tissue autofluorescence

are minimized.[1][2] As a lipophilic dye, IR-1048 can be utilized for staining the cytoplasmic

membranes of living cells, enabling applications in cell tracking and localization studies. This

document provides a comprehensive overview of the properties of IR-1048 and a detailed,

generalized protocol for its application in live-cell staining.

Properties of IR-1048 Dye
A summary of the key physical, chemical, and fluorescence properties of IR-1048 is presented

in the table below.
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Property Value Reference

Molecular Formula C₄₀H₃₈BCl₃F₄N₂ N/A

Molecular Weight 739.91 g/mol N/A

Appearance Solid [1]

Excitation Maximum (λex) ~980 nm N/A

Emission Maximum (λem) 1048 nm (in ethanol) [1]

Solubility
Soluble in organic solvents

such as DMSO and ethanol
N/A

Storage
Store at -20°C, protected from

light and moisture
N/A

Experimental Protocols
Reagent Preparation
3.1.1. Handling and Storage

IR-1048 is a light-sensitive compound and should be stored at -20°C, protected from light and

moisture. When handling the dye, use appropriate personal protective equipment (PPE),

including gloves and safety glasses.

3.1.2. Preparation of Stock Solution

To prepare a stock solution, dissolve IR-1048 powder in a high-quality, anhydrous organic

solvent such as dimethyl sulfoxide (DMSO) or ethanol. A concentration of 1-5 mM is

recommended for the stock solution.

Example: To prepare a 1 mM stock solution, dissolve 0.74 mg of IR-1048 (MW = 739.91) in 1

mL of DMSO.

Vortex the solution until the dye is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and

store at -20°C.

3.1.3. Preparation of Working Solution

The working solution should be prepared fresh for each experiment by diluting the stock

solution in a suitable buffer or serum-free cell culture medium. The optimal concentration of IR-
1048 for staining will vary depending on the cell type and experimental conditions. A starting

concentration range of 1-10 µM is recommended. It is crucial to empirically determine the

optimal concentration for each specific application.

Example: To prepare a 5 µM working solution, add 5 µL of a 1 mM stock solution to 995 µL of

serum-free medium.

Live Cell Staining Protocol
The following is a generalized protocol for staining live cells with IR-1048. This protocol may

need to be optimized for specific cell types and applications.

3.2.1. Staining of Adherent Cells

Cell Seeding: Seed cells in a suitable culture vessel (e.g., chambered coverslips, glass-

bottom dishes) and allow them to adhere and grow to the desired confluency.

Media Removal: Carefully aspirate the cell culture medium.

Washing: Gently wash the cells once with a pre-warmed, serum-free medium or a balanced

salt solution such as Phosphate-Buffered Saline (PBS).

Staining: Add the freshly prepared IR-1048 working solution to the cells, ensuring the entire

cell monolayer is covered.

Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5%

CO₂. The optimal incubation time should be determined experimentally.

Washing: After incubation, aspirate the staining solution and wash the cells two to three

times with pre-warmed, complete growth medium to remove any unbound dye.
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Imaging: The cells are now ready for imaging using a fluorescence microscope equipped

with the appropriate NIR laser and filter sets.

3.2.2. Staining of Suspension Cells

Cell Harvesting: Harvest the cells by centrifugation at a low speed (e.g., 200-300 x g) for 5

minutes.

Washing: Resuspend the cell pellet in pre-warmed, serum-free medium or PBS and

centrifuge again. Repeat this washing step once more.

Resuspension: Resuspend the washed cell pellet in the freshly prepared IR-1048 working

solution at a cell density of approximately 1 x 10⁶ cells/mL.

Incubation: Incubate the cells for 15-30 minutes at 37°C with gentle agitation.

Washing: After incubation, centrifuge the cells to pellet them and remove the staining

solution. Resuspend the cells in pre-warmed, complete growth medium and repeat the

centrifugation and resuspension steps twice to ensure removal of unbound dye.

Imaging: The stained cells can be transferred to a suitable imaging chamber for analysis.

Cytotoxicity Assay (MTT Assay)
It is recommended to assess the cytotoxicity of IR-1048 on the specific cell line being used.

The following is a general protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay.

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Treatment: Prepare a serial dilution of IR-1048 in complete growth medium. Remove the old

medium from the cells and add the different concentrations of IR-1048. Include a vehicle

control (medium with the same concentration of DMSO used for the highest IR-1048
concentration) and a no-treatment control.

Incubation: Incubate the cells for the desired period (e.g., 24 hours).
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MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be converted to

formazan crystals by living cells.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Data Presentation
Parameter Value/Range Notes

Recommended Staining

Concentration
1 - 10 µM

Optimal concentration is cell-

type dependent and should be

determined empirically.

Recommended Incubation

Time
15 - 30 minutes

Longer incubation times may

increase cytotoxicity.

Recommended Incubation

Temperature
37°C

Standard cell culture

conditions.

Cytotoxicity (Similar Dyes) Varies

Heptamethine cyanine dyes

like IR-780 have shown dose-

dependent cytotoxicity.[3]

Cellular Uptake Mechanism

(Similar Dyes)

Potentially via Organic Anion-

Transporting Polypeptides

(OATPs)

This has been observed for

other heptamethine cyanine

dyes in cancer cells.[3][4]
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Experimental Workflow for IR-1048 Live Cell Staining
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Caption: Workflow for staining live cells with IR-1048 dye.
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Hypothesized Cellular Uptake of Heptamethine Cyanine Dyes
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Caption: Potential uptake mechanism of IR-1048 in cancer cells.
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Issue Possible Cause Suggested Solution

No or weak fluorescence

signal

- Suboptimal dye

concentration- Insufficient

incubation time-

Photobleaching

- Optimize IR-1048

concentration.- Increase

incubation time.- Minimize

exposure to excitation light.

High background fluorescence

- Incomplete removal of

unbound dye- Dye

precipitation

- Perform additional washing

steps.- Ensure the working

solution is freshly prepared

and well-dissolved.

Cell death or morphological

changes

- High dye concentration-

Prolonged incubation time

- Perform a cytotoxicity assay

to determine the optimal, non-

toxic concentration.- Reduce

the incubation time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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